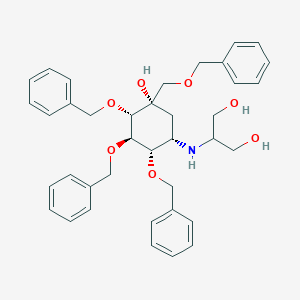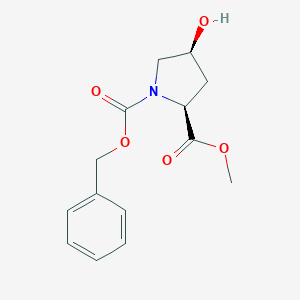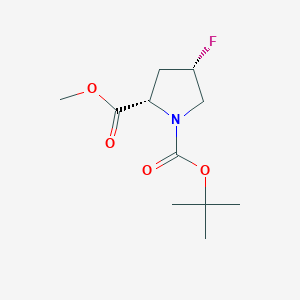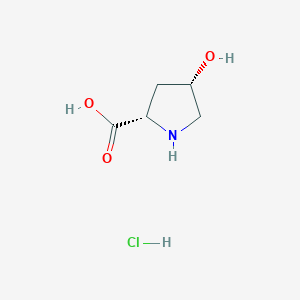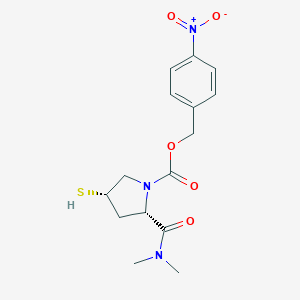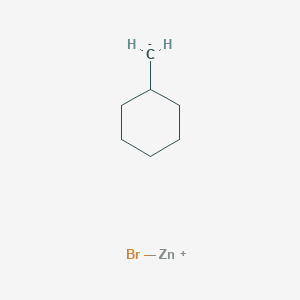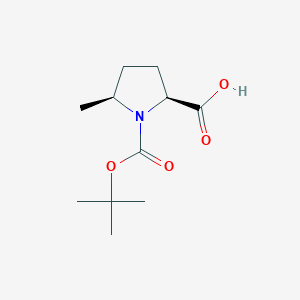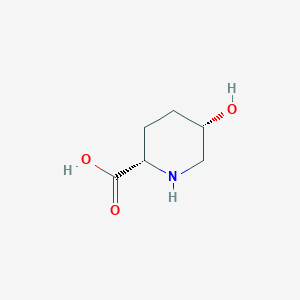![molecular formula C9H11NO B151378 Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) CAS No. 126230-93-1](/img/structure/B151378.png)
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is a heterocyclic compound that features a fused furan and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride, leading to the formation of the desired furo[3,4-c]pyridine structure . This process includes a double reduction and double heterocyclization, resulting in the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the furan or pyridine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic catalysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique structural properties make it a candidate for use in materials science, including the development of novel polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrofuro[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
3,4-Dimethylpyridine: A simpler pyridine derivative with distinct chemical properties and applications.
Uniqueness: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is unique due to its fused furan and pyridine ring system, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
126230-93-1 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
3,3-dimethyl-1H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8-5-10-4-3-7(8)6-11-9/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
ZAORGRCJVDRJMS-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CO1)C=CN=C2)C |
Kanonische SMILES |
CC1(C2=C(CO1)C=CN=C2)C |
Synonyme |
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


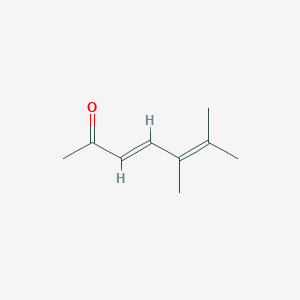
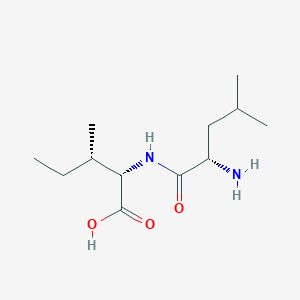
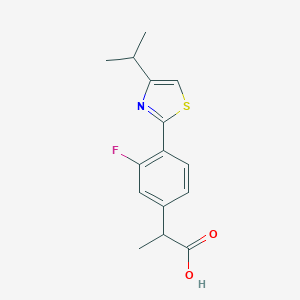
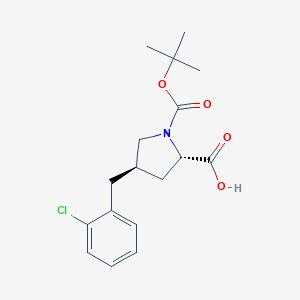
![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
